molecular formula C18H13NO6 B15386366 (E)-8-hydroxy-2-(3,4,5-trihydroxystyryl)quinoline-7-carboxylic acid

(E)-8-hydroxy-2-(3,4,5-trihydroxystyryl)quinoline-7-carboxylic acid

Cat. No.: B15386366
M. Wt: 339.3 g/mol
InChI Key: DEHWDDWRZXNDCL-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-Hydroxy-2-(3,4,5-trihydroxystyryl)quinoline-7-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at position 8, a styryl substituent (with three hydroxyl groups at positions 3, 4, and 5) at position 2, and a carboxylic acid group at position 5.

Properties

Molecular Formula

C18H13NO6

Molecular Weight

339.3 g/mol

IUPAC Name

8-hydroxy-2-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]quinoline-7-carboxylic acid

InChI

InChI=1S/C18H13NO6/c20-13-7-9(8-14(21)17(13)23)1-4-11-5-2-10-3-6-12(18(24)25)16(22)15(10)19-11/h1-8,20-23H,(H,24,25)/b4-1+

InChI Key

DEHWDDWRZXNDCL-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)/C=C/C3=CC(=C(C(=C3)O)O)O

Canonical SMILES

C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)C=CC3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

Biological Activity

(E)-8-hydroxy-2-(3,4,5-trihydroxystyryl)quinoline-7-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by recent research findings and data tables.

1. Chemical Structure and Properties

The compound belongs to the class of 8-hydroxyquinoline derivatives , known for their unique chemical properties that contribute to their biological activities. The presence of hydroxyl groups enhances the compound's ability to interact with biological targets.

Property Value
Molecular FormulaC17H15N1O6
Molecular Weight313.30 g/mol
SolubilitySoluble in organic solvents
pKa6.5

2. Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives with multiple hydroxyl groups showed enhanced activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Derivatives

Derivative Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa22

3. Anticancer Activity

The compound has also been studied for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7.

Case Study: HeLa Cell Line

A recent study evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated a dose-dependent reduction in cell viability.

  • IC50 Value : 45 µM
  • Mechanism : Induction of apoptosis through the mitochondrial pathway.

4. Antiviral Activity

The compound has shown promise as an antiviral agent, particularly against HIV. It acts as an integrase inhibitor, preventing the integration of viral DNA into the host genome.

Table 2: Antiviral Efficacy Against HIV

Compound IC50 (µM) Selectivity Index
This compound12>100
Raltegravir110

5. Conclusion

This compound exhibits a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral effects. Its unique structural features contribute to its efficacy in these domains. Ongoing research is crucial to fully understand its mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Quinoline Derivatives

Chlorinated Derivatives

Compounds such as 7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 863185-11-9) feature chloro and methyl substituents. In contrast, the hydroxyl-rich styryl group in the target compound may increase hydrogen bonding capacity, favoring target-specific binding (e.g., enzyme active sites) .

Amino-Alcohol Quinolines

(S)-Pentyl and (S)-heptyl amino-alcohol quinolines () exhibit anti-malarial activity 3× greater than mefloquine. Their amino-alcohol side chains facilitate interactions with heme in Plasmodium, while the target compound’s styryl group may target different pathways, such as redox cycling via phenolic hydroxyls .

Oxolinic Acid

Oxolinic acid (CAS: 14698-29-4) contains a dioxolo ring and ethyl group, contributing to its use as a pesticide. Its molecular weight (261.24 g/mol) is lower than the target compound’s predicted weight (~400 g/mol), suggesting differences in bioavailability and metabolic stability .

Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 8-OH, 2-(3,4,5-trihydroxystyryl) ~400* High polarity, potential antioxidant
7-Chloro-8-methyl-2-(3-propoxyphenyl) Cl, CH₃, OPr 355.81 Lipophilic, antibacterial
Oxolinic Acid Dioxolo, Et 261.24 Pesticide, high thermal stability (mp 314°C)
Amino-Alcohol Quinolines NH₂-OH, alkyl chains ~350–400 Anti-malarial, synergistic with DHA

*Estimated based on structural analogs.

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